Lipophilicity Advantage: XLogP3-AA 0.8 vs. 5-APDB (LogP 1.73) and Citalopram (XLogP3 3.2) – Enhanced Aqueous Solubility Potential
The target compound exhibits a computed XLogP3-AA of 0.8, which is 0.93 log units lower than the ACD/LogP of 1.73 for the 2,3-dihydrobenzofuran positional isomer 5-APDB [1], and 2.4 log units lower than citalopram (XLogP3 3.2) [2]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, both desirable attributes for CNS tool compounds and in vitro assay compatibility.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 (PubChem computed) |
| Comparator Or Baseline | 5-APDB ACD/LogP = 1.73; Citalopram XLogP3 = 3.2 |
| Quantified Difference | ΔLogP = -0.93 vs. 5-APDB; ΔLogP = -2.4 vs. citalopram |
| Conditions | Computed descriptors — XLogP3-AA (PubChem) vs. ACD/LogP (ChemSpider) vs. XLogP3 (DrugBank) |
Why This Matters
For procurement decisions, lower LogP indicates better aqueous solubility and potentially fewer non-specific binding artefacts in biochemical and cellular assays, which is critical when selecting a tool compound or lead scaffold for CNS target screening.
- [1] PubChem CID 82599525: XLogP3-AA = 0.8 for 2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine. NCBI, 2025. View Source
- [2] DrugBank DB00215: Citalopram XLogP3 = 3.2. Accessed 2026. View Source
